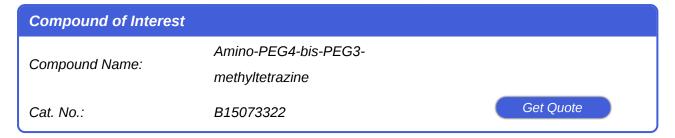




Characterization of Antibody-Drug Conjugates by Mass Spectrometry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a rapidly growing class of biotherapeutics designed for targeted cancer therapy. An ADC combines the specificity of a monoclonal antibody (mAb) with the cytotoxic potency of a small-molecule drug, linked via a chemical linker. The inherent heterogeneity of ADCs, arising from variations in the drug-to-antibody ratio (DAR), conjugation site, and post-translational modifications (PTMs) of the antibody, necessitates comprehensive analytical characterization to ensure their safety, efficacy, and quality. Mass spectrometry (MS) has emerged as an indispensable tool for the detailed structural elucidation of these complex molecules.[1][2][3]

This document provides detailed application notes and protocols for the characterization of ADCs using various mass spectrometry-based techniques, including intact mass analysis, subunit analysis, and peptide mapping.

Key Applications of Mass Spectrometry in ADC Characterization

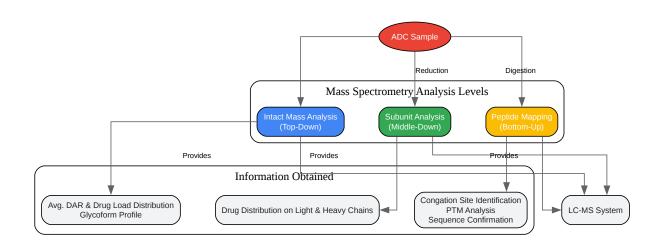
Mass spectrometry is employed to assess several critical quality attributes (CQAs) of ADCs:



- Drug-to-Antibody Ratio (DAR) and Drug Load Distribution: Determining the average number
 of drugs conjugated to an antibody and the distribution of different drug-loaded species is
 crucial as it directly impacts the ADC's therapeutic efficacy and pharmacokinetics.[4]
- Congation Site Analysis: Identifying the specific amino acid residues (e.g., lysine or cysteine) where the drug is conjugated is vital for understanding structure-activity relationships and ensuring manufacturing consistency.[5][6]
- Confirmation of Primary Sequence and Post-Translational Modifications (PTMs): Verifying
 the amino acid sequence of the antibody and characterizing PTMs such as glycosylation,
 oxidation, and deamidation are essential for ensuring the integrity of the mAb component of
 the ADC.[7]
- Quantification of ADC and Payload in Biological Matrices: Measuring the concentration of the ADC and its released payload in preclinical and clinical samples is critical for pharmacokinetic and toxicokinetic studies.[8][9]

Experimental Workflows

A multi-level mass spectrometric approach is typically employed for the comprehensive characterization of ADCs. This involves analysis at the intact, subunit, and peptide levels.





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Caption: General workflow for ADC characterization by mass spectrometry.

Protocol 1: Intact Mass Analysis for DAR Determination

Intact mass analysis provides a global overview of the ADC heterogeneity, allowing for the determination of the average DAR and the distribution of different drug-loaded species.[10] Native mass spectrometry is often preferred for cysteine-conjugated ADCs to maintain the non-covalent interactions between the antibody chains.[11][12]

Methodology

- Sample Preparation (Optional Deglycosylation):
 - To reduce spectral complexity, ADCs can be deglycosylated using PNGase F.[13]
 - Incubate the ADC sample with PNGase F according to the enzyme manufacturer's protocol.
- Liquid Chromatography (LC):
 - For Native MS: Size Exclusion Chromatography (SEC) is commonly used with a mobile phase such as 50 mM ammonium acetate.
 - For Denaturing MS: Reversed-Phase Liquid Chromatography (RPLC) is employed, often with a C4 or C8 column and a gradient of acetonitrile in water with 0.1% formic acid.[13]
- Mass Spectrometry (MS):
 - Acquire data on a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap, or FT-ICR).
 - For native MS, the instrument is tuned for a higher m/z range due to the lower charge states of the ions.
- Data Analysis:



- Deconvolute the raw mass spectra to obtain the zero-charge mass of each species.
- Calculate the average DAR using the relative abundance of each drug-loaded species.

Data Presentation

Table 1: Intact Mass Analysis Data for a Lysine-Conjugated ADC

Species	Observed Mass (Da)	Relative Abundance (%)	Drug Load
ADC-D0	148050.5	5.2	0
ADC-D1	149007.1	12.8	1
ADC-D2	149963.7	22.5	2
ADC-D3	150920.3	28.1	3
ADC-D4	151876.9	19.3	4
ADC-D5	152833.5	8.7	5
ADC-D6	153790.1	3.4	6
Average DAR	3.1		

The average DAR is calculated using the following formula: DAR = Σ (% Abundance of each species × Drug Load) / 100[14]

Protocol 2: Subunit Analysis for Drug Distribution

"Middle-down" analysis involves the reduction of the ADC into its light chain (LC) and heavy chain (HC) subunits. This approach provides more detailed information on the distribution of the drug between the chains and can improve sensitivity compared to intact mass analysis.[15] [16]

Methodology

• Sample Preparation (Reduction):



- Reduce the ADC sample by incubation with a reducing agent such as dithiothreitol (DTT)
 or tris(2-carboxyethyl)phosphine (TCEP).
- Typical conditions are incubation at 37°C for 30 minutes.
- Liquid Chromatography (LC):
 - Separate the LC and HC subunits using RPLC with a C4 or C8 column.
 - Employ a gradient of acetonitrile in water with 0.1% formic acid.
- Mass Spectrometry (MS):
 - Acquire data on a high-resolution mass spectrometer.
- Data Analysis:
 - Deconvolute the mass spectra for the LC and HC regions separately.
 - Identify the peaks corresponding to the unconjugated and conjugated chains.
 - Calculate the DAR based on the weighted peak areas of the different species.

Data Presentation

Table 2: Subunit Analysis of a Cysteine-Conjugated ADC



Chain	Species	Observed Mass (Da)	Relative Abundance (%)	Drug Load
Light Chain	LC-D0	23450.2	55.1	0
LC-D1	24406.8	44.9	1	
Heavy Chain	HC-D0	50125.8	10.3	0
HC-D1	51082.4	42.1	1	
HC-D2	52039.0	47.6	2	_
Average DAR	3.8			_

The average DAR is calculated based on the weighted abundances of all light and heavy chain species.

Protocol 3: Peptide Mapping for Conjugation Site Identification

"Bottom-up" peptide mapping is the gold standard for identifying the specific conjugation sites and for comprehensive characterization of PTMs.[2] This involves the enzymatic digestion of the ADC into smaller peptides, which are then analyzed by LC-MS/MS.

Methodology

- Sample Preparation (Digestion):
 - Denature, reduce, and alkylate the ADC sample.
 - Digest the protein with a protease such as trypsin. For lysine-conjugated ADCs, trypsin will
 not cleave at the drug-conjugated lysine residue, resulting in a missed cleavage.[18]
 - Due to the hydrophobicity of drug-conjugated peptides, the addition of organic solvents or denaturants during digestion may be necessary to improve recovery.[19]
- Liquid Chromatography (LC):

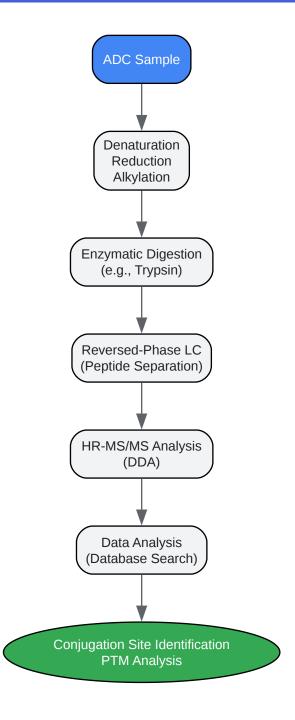
Methodological & Application





- Separate the resulting peptides using RPLC, typically with a C18 column and a gradient of acetonitrile in water with 0.1% formic acid.
- Mass Spectrometry (MS/MS):
 - Acquire data in data-dependent acquisition (DDA) mode on a high-resolution mass spectrometer.
 - Advanced fragmentation techniques such as Electron Transfer Dissociation (ETD) or Ultraviolet Photodissociation (UVPD) can be beneficial for characterizing conjugated peptides, as they can preserve the labile drug-linker moiety.[2][20]
- Data Analysis:
 - Use specialized software to search the MS/MS data against the antibody sequence to identify the peptides.
 - The drug and linker mass are included as variable modifications in the search parameters.
 - Manual validation of the MS/MS spectra is often required to confirm the conjugation site.





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Caption: Workflow for peptide mapping of an ADC.

Data Presentation

Table 3: Conjugation Site Analysis of a Lysine-Conjugated ADC by Peptide Mapping



Peptide Sequence	Conjugation Site	Observed Mass (Da)	Mass Error (ppm)	Site Occupancy (%)
TPEVTCVVVDV SHEDPEVK	K18 (HC)	2145.03	1.2	25.4
FNWYVDGVEV HNAK	K23 (HC)	1658.82	0.8	15.8
TKPREEQYNST YR	K30 (HC)	1640.81	1.5	3.2

Site occupancy can be estimated by comparing the peak areas of the conjugated and unconjugated peptides.

Advanced Methodologies Hydrophobic Interaction Chromatography (HIC)-MS

HIC is a powerful technique for separating ADC species based on their hydrophobicity, which correlates with the DAR.[21][22] Coupling HIC with MS has traditionally been challenging due to the non-volatile salts used in the mobile phase. However, recent advancements using MS-compatible salts like ammonium acetate or online desalting techniques have enabled native HIC-MS analysis.[23][24]

Ion Mobility-Mass Spectrometry (IM-MS)

IM-MS adds another dimension of separation based on the size, shape, and charge of the ions. This can be particularly useful for resolving complex mixtures of ADC isoforms and for providing conformational information.[11][12]

Conclusion

Mass spectrometry is a versatile and powerful platform for the in-depth characterization of antibody-drug conjugates. A multi-level approach, from intact mass analysis to peptide mapping, provides a comprehensive understanding of critical quality attributes such as DAR,



drug load distribution, and conjugation sites. The protocols and data presentation formats outlined in this document provide a framework for the robust and reproducible analysis of ADCs, supporting their development and ensuring their quality.

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